2H-Indeno(4,5-h)isoquinoline
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Overview
Description
2H-Indeno(4,5-h)isoquinoline is a heterocyclic aromatic compound that belongs to the class of isoquinolines. This compound is characterized by a fused ring structure that includes both an indene and an isoquinoline moiety. Isoquinolines are known for their wide range of biological activities and applications in medicinal chemistry, materials science, and catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nitrogen atom insertion into indenes using phenyliodine(III) diacetate (PIDA) and ammonium carbamate as the nitrogen source . This reaction is carried out under mild conditions and is compatible with various substitution patterns and functional groups.
Industrial Production Methods: Industrial production of 2H-Indeno(4,5-h)isoquinoline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2H-Indeno(4,5-h)isoquinoline undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the isoquinoline moiety to tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Radical precursors, such as acryloyl benzamides, under mild conditions.
Reduction: Hydrogenation using metal catalysts like palladium or nickel.
Substitution: Halogenated isoquinolines and nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Isoquinoline-1,3-diones.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Functionalized isoquinoline derivatives with various substituents.
Scientific Research Applications
2H-Indeno(4,5-h)isoquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2H-Indeno(4,5-h)isoquinoline involves the inhibition of topoisomerase I, an enzyme crucial for DNA replication and transcription . By stabilizing the topoisomerase I-DNA cleavage complex, the compound prevents the re-ligation of DNA strands, leading to DNA damage and cell death. This mechanism is particularly effective against cancer cells, making this compound a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Isoquinoline: A simpler structure with a wide range of biological activities.
Indenoisoquinoline: Similar structure but with different substitution patterns and biological activities.
Benzo[4,5]imidazo[2,1-a]isoquinoline: Contains an additional imidazo ring, leading to unique properties and applications.
Uniqueness: 2H-Indeno(4,5-h)isoquinoline stands out due to its unique fused ring structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
522-43-0 |
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Molecular Formula |
C16H11N |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
7H-indeno[4,5-h]isoquinoline |
InChI |
InChI=1S/C16H11N/c1-2-11-4-7-15-14(13(11)3-1)6-5-12-8-9-17-10-16(12)15/h1-8,10H,9H2 |
InChI Key |
JHCGFTKIMCQMHR-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C2C=CC3=C4C=CC=C4C=CC3=C2C=N1 |
Origin of Product |
United States |
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